molecular formula C25H33N3O3 B11191642 N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide

Cat. No.: B11191642
M. Wt: 423.5 g/mol
InChI Key: MLIZIWCWBQOBSO-UHFFFAOYSA-N
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Description

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinolinecarboxamide core and an isoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide typically involves multiple steps, including the formation of the quinolinecarboxamide core and the attachment of the isoindolyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways and targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and overall properties

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethyl]-2,2,4,6,7-pentamethylquinoline-1-carboxamide

InChI

InChI=1S/C25H33N3O3/c1-14-11-20-16(3)13-25(5,6)28(21(20)12-15(14)2)24(31)26-17(4)27-22(29)18-9-7-8-10-19(18)23(27)30/h11-13,17-19H,7-10H2,1-6H3,(H,26,31)

InChI Key

MLIZIWCWBQOBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC(C)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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